(+/-)-Dihydroguaiaretic acid

Lipoxygenase Inflammation Oxidative Stress

Researchers using NDGA for lipoxygenase inhibition often encounter confounding off-target effects and toxicity. (±)-Dihydroguaiaretic acid (DGA) offers a balanced selectivity-toxicity profile unavailable with secoisolariciresinol or NDGA. • Lipoxygenase inhibitor with consistent enzyme engagement; anticancer IC50 ~30 µM. • 9,9′-Dehydroxy motif enables membrane penetration absent in secoisolariciresinol. • Anti-MRSA activity (MIC 50 µg/mL); serves as a validated scaffold for SAR optimization. • Racemic reference standard suited for hit validation and medicinal chemistry programs.

Molecular Formula C₂₀H₂₆O₄
Molecular Weight 330.4 g/mol
CAS No. 121209-88-9
Cat. No. B033026
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(+/-)-Dihydroguaiaretic acid
CAS121209-88-9
Synonyms(R*,R*)-(±)-4,4’-(2,3-dimethyl-1,4-butanediyl)bis[2-methoxyphenol
Molecular FormulaC₂₀H₂₆O₄
Molecular Weight330.4 g/mol
Structural Identifiers
SMILESCC(CC1=CC(=C(C=C1)O)OC)C(C)CC2=CC(=C(C=C2)O)OC
InChIInChI=1S/C20H26O4/c1-13(9-15-5-7-17(21)19(11-15)23-3)14(2)10-16-6-8-18(22)20(12-16)24-4/h5-8,11-14,21-22H,9-10H2,1-4H3/t13-,14-/m0/s1
InChIKeyADFOLUXMYYCTRR-KBPBESRZSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(+/-)-Dihydroguaiaretic Acid: Baseline Characterization


(+/-)-Dihydroguaiaretic acid (DGA) is a butane-type lignan [1] existing as a stereoisomeric mixture. It is structurally defined as 9,9′-dehydroxysecoisolariciresinol [2] and serves as a key reference compound for lignan research. Unlike its dietary precursor secoisolariciresinol (SECO), DGA exhibits direct cytotoxicity and enzyme inhibition due to the absence of hydroxyl groups at the 9 and 9′ positions, which alters its hydrophobicity and target engagement [3].

Why Dihydroguaiaretic Acid Cannot Be Generically Substituted


Substituting DGA with structurally similar lignans like secoisolariciresinol (SECO) or nordihydroguaiaretic acid (NDGA) is not scientifically justified due to divergent pharmacophores and biological outcomes. SECO lacks the lipophilic 9,9′-dehydroxy motif essential for membrane penetration and fails to exhibit cytotoxic or lipoxygenase inhibitory activity [1]. Conversely, NDGA (a tetra-hydroxy catechol lignan) demonstrates 10- to 100-fold higher potency in certain assays, but this potency is accompanied by distinct off-target profiles and toxicity concerns [2]. DGA occupies a unique activity-selectivity niche that cannot be replicated by simple analog substitution [3].

Quantitative Differentiation Against Close Analogs


Lipoxygenase Inhibition vs. SECO

DGA demonstrates lipoxygenase inhibitory activity, whereas its dietary precursor SECO is completely inactive against this target [1]. This functional divergence is critical for researchers screening for anti-inflammatory lignans.

Lipoxygenase Inflammation Oxidative Stress

Antioxidant Radical Scavenging vs. ODGA

In a direct comparison of butane-type lignans, DGA exhibited significantly higher radical scavenging activity than 7,7′-dioxodihydroguaiaretic acid (ODGA) [1].

Antioxidant Free Radical Scavenging Oxidative Stability

17β-HSD2 Inhibition vs. NDGA

(-)-Dihydroguaiaretic acid inhibits 17β-HSD2 with an IC50 of 0.94 μM, compared to 0.38 μM for nordihydroguaiaretic acid (NDGA) [1]. Both compounds exhibit >8-fold selectivity over 17β-HSD1.

17β-HSD2 Osteoporosis Steroid Metabolism

Fos-Jun-DNA Complex Inhibition vs. NDGA and Curcumin

DGA inhibits fos-jun-DNA complex formation with an IC50 of 0.21 μmol, while NDGA and curcumin exhibit IC50 values of 7.9 nmol and 6.9 nmol, respectively [1].

Transcription Factor Inhibition AP-1 Cancer Research

Cytotoxicity in A549 Lung Cancer Cells

(-)-Dihydroguaiaretic acid inhibits A549 lung cancer cell proliferation with an IC50 of 7.49 μM [1], whereas the racemic mixture or other stereoisomers exhibit weaker activity (IC50 around 30 μM against HL-60 and HeLa cells) [2].

Cytotoxicity Anticancer A549 Lung Cancer

Antibacterial Activity Against MRSA and MDR-TB

Dihydroguaiaretic acid exhibits activity against methicillin-resistant S. aureus (MIC 50 µg/mL) and multidrug-resistant M. tuberculosis (MIC 12.5–50 µg/mL) [1]. In the same study, the closely related lignan 4-epi-larreatricin showed similar or slightly improved potency against M. tuberculosis (MIC 25 µg/mL) but was inactive against MRSA.

Antibacterial MRSA MDR-TB Antimicrobial

Optimal Application Scenarios


Lipoxygenase Inhibitor Screening

DGA is the preferred starting material for lipoxygenase inhibitor screening because, unlike SECO, it demonstrates consistent enzyme inhibition [1]. Researchers can use DGA as a benchmark to compare novel derivatives, knowing that it lacks the extreme potency and promiscuity of NDGA, which often confounds hit validation [2].

Cytotoxic Lignan SAR Studies

The 9,9′-dehydroxy motif of DGA is essential for cytotoxicity, as SECO is inactive [1]. DGA (IC50 ~30 µM) serves as a baseline scaffold; modifications at the 9- or 7-aryl positions (e.g., 9-butyl or 7-aryl substitutions) can enhance potency up to 24-fold, making DGA a valuable core for medicinal chemistry optimization [2].

Anti-Osteoporosis Target Validation

(-)-Dihydroguaiaretic acid (IC50 0.94 µM) provides a moderately potent, structurally distinct alternative to NDGA (IC50 0.38 µM) for 17β-HSD2 inhibition studies [1]. Its >8-fold selectivity over 17β-HSD1 reduces off-target interference, making it suitable for validating 17β-HSD2 as a therapeutic target in bone metabolism without the confounding cytotoxicity associated with NDGA.

Anti-MRSA Antibacterial Screening

DGA demonstrates unique activity against methicillin-resistant S. aureus (MIC 50 µg/mL) not observed in the closely related lignan 4-epi-larreatricin [1]. This distinct spectrum justifies its inclusion in natural product libraries for anti-MRSA screening and supports its use as a starting point for developing narrow-spectrum antibacterial agents.

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9 linked technical documents
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